molecular formula C11H23N2O2P B14641071 Prop-2-yn-1-yl N,N,N',N'-tetraethylphosphorodiamidate CAS No. 56305-14-7

Prop-2-yn-1-yl N,N,N',N'-tetraethylphosphorodiamidate

Katalognummer: B14641071
CAS-Nummer: 56305-14-7
Molekulargewicht: 246.29 g/mol
InChI-Schlüssel: DEHSPEZTBSYMPL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Prop-2-yn-1-yl N,N,N’,N’-tetraethylphosphorodiamidate is an organophosphorus compound characterized by the presence of a prop-2-yn-1-yl group attached to a phosphorodiamidate core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-yn-1-yl N,N,N’,N’-tetraethylphosphorodiamidate typically involves the reaction of prop-2-yn-1-ylamine with tetraethylphosphorodiamidic chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:

    Preparation of Prop-2-yn-1-ylamine: This can be synthesized by the reaction of propargyl bromide with ammonia.

    Reaction with Tetraethylphosphorodiamidic Chloride: The prop-2-yn-1-ylamine is then reacted with tetraethylphosphorodiamidic chloride in the presence of a base such as triethylamine to yield the desired product.

Industrial Production Methods

Industrial production of Prop-2-yn-1-yl N,N,N’,N’-tetraethylphosphorodiamidate follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Analyse Chemischer Reaktionen

Types of Reactions

Prop-2-yn-1-yl N,N,N’,N’-tetraethylphosphorodiamidate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines and other reduced forms.

    Substitution: The prop-2-yn-1-yl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphorodiamidate oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Prop-2-yn-1-yl N,N,N’,N’-tetraethylphosphorodiamidate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is studied for its potential biological activity, including enzyme inhibition and interaction with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving enzyme dysregulation.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Wirkmechanismus

The mechanism of action of Prop-2-yn-1-yl N,N,N’,N’-tetraethylphosphorodiamidate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt normal biochemical pathways, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Prop-2-yn-1-ylamine: A precursor in the synthesis of Prop-2-yn-1-yl N,N,N’,N’-tetraethylphosphorodiamidate.

    Tetraethylphosphorodiamidic Chloride: Another precursor used in the synthesis.

    Other Organophosphorus Compounds: Compounds with similar structures and functional groups.

Uniqueness

Prop-2-yn-1-yl N,N,N’,N’-tetraethylphosphorodiamidate is unique due to its specific combination of a prop-2-yn-1-yl group with a phosphorodiamidate core. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

56305-14-7

Molekularformel

C11H23N2O2P

Molekulargewicht

246.29 g/mol

IUPAC-Name

N-[diethylamino(prop-2-ynoxy)phosphoryl]-N-ethylethanamine

InChI

InChI=1S/C11H23N2O2P/c1-6-11-15-16(14,12(7-2)8-3)13(9-4)10-5/h1H,7-11H2,2-5H3

InChI-Schlüssel

DEHSPEZTBSYMPL-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)P(=O)(N(CC)CC)OCC#C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.